Cas no 13948-45-3 (3-Acetamido-4-hydroxycoumarin)

Le 3-Acétamido-4-hydroxycoumarine est un dérivé coumarinique présentant des propriétés chimiques et biologiques intéressantes. Cette molécule se distingue par sa structure modifiée, combinant un groupe acétamido en position 3 et un groupe hydroxyle en position 4 du noyau coumarine, ce qui confère une réactivité particulière et une solubilité améliorée dans divers solvants polaires. Ses applications potentielles incluent son utilisation comme intermédiaire dans la synthèse de composés pharmaceutiques ou comme sonde fluorescente en biochimie. La présence des groupes fonctionnels permet également des modifications chimiques ciblées, offrant une polyvalence pour des recherches en chimie médicinale. Sa stabilité relative et sa pureté élevée en font un composé fiable pour des études approfondies.
3-Acetamido-4-hydroxycoumarin structure
3-Acetamido-4-hydroxycoumarin structure
Product Name:3-Acetamido-4-hydroxycoumarin
Numéro CAS:13948-45-3
Le MF:C11H9NO4
Mégawatts:219.193463087082
CID:4937650
Update Time:2025-11-01

3-Acetamido-4-hydroxycoumarin Propriétés chimiques et physiques

Nom et identifiant

    • 3-acetamido-4-hydroxycoumarin
    • N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
    • TimTec1_008177
    • N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)-acetamide
    • Oprea1_793639
    • 3-Acetamino-4-hydroxycumarine
    • HMS1557D15
    • BAS 01052343
    • acetamide, N-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-
    • 3-Acetamido-4-hydroxycoumarin
    • Piscine à noyau: 1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13)
    • La clé Inchi: RDZIQFIWRUHEJJ-UHFFFAOYSA-N
    • Sourire: O1C(C(=C(C2C=CC=CC1=2)O)NC(C)=O)=O

Propriétés calculées

  • Qualité précise: 219.05315777 g/mol
  • Masse isotopique unique: 219.05315777 g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 16
  • Nombre de liaisons rotatives: 1
  • Complexité: 361
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 0.7
  • Surface topologique des pôles: 75.6
  • Poids moléculaire: 219.19

3-Acetamido-4-hydroxycoumarin PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM291605-1g
N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide
13948-45-3 97%
1g
$615 2021-06-17
Chemenu
CM291605-1g
N-(4-Hydroxy-2-oxo-2H-chromen-3-yl)acetamide
13948-45-3 97%
1g
$*** 2023-03-30

Informations complémentaires sur 3-Acetamido-4-hydroxycoumarin

3-Acetamido-4-hydroxycoumarin: A Versatile Compound with Broad Applications in Biomedical Research

3-Acetamido-4-hydroxycoumarin is a synthetic derivative of coumarin, a naturally occurring compound known for its diverse biological activities. With the chemical formula C10H9NO4 and a molecular weight of 219.19 g/mol, this compound has garnered significant attention in the field of pharmaceutical sciences. The 3-Acetamido-4-hydroxycoumarin molecule features a benzene ring fused to a pyrone ring, with an acetyl group attached at the 3-position and a hydroxyl group at the 4-position. This unique structural arrangement contributes to its multifunctional properties, making it a valuable tool in drug discovery and biomedical research.

Recent studies have highlighted the importance of 3-Acetamido-4-hydroxycoumarin in the development of novel therapeutics. A 2023 publication in Journal of Medicinal Chemistry demonstrated its potential as a scaffold for designing anti-inflammatory agents. The compound's ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, has been extensively investigated. Researchers at the University of Tokyo reported that 3-Acetamido-4-hydroxycoumarin exhibits significant inhibitory effects on the production of pro-inflammatory cytokines, including TNF-α and IL-6, in macrophage cell lines. This finding underscores its potential as a lead compound for the treatment of chronic inflammatory diseases.

The 3-Acetamido-4-hydroxycoumarin molecule's pharmacokinetic profile is another area of focus in recent research. A 2024 study published in Drug Metabolism and Disposition evaluated its metabolic stability and bioavailability. The results indicated that 3-Acetamido-4-hydroxycoumarin demonstrates moderate oral bioavailability, with a half-life of approximately 4.5 hours in rodent models. This pharmacokinetic behavior makes it an attractive candidate for oral drug formulations, as it can maintain therapeutic concentrations in the bloodstream for an extended period.

One of the most promising applications of 3-Acetamido-4-hydroxycoumarin is in the field of fluorescence imaging. Its unique optical properties, including high fluorescence quantum yield and photostability, have been exploited for developing advanced imaging agents. A 2023 breakthrough in Advanced Materials showcased the use of 3-Acetamido-4-hydroxycoumarin as a fluorescent probe for tracking cellular processes in real-time. The compound's ability to emit bright fluorescence under near-infrared light has enabled researchers to visualize subcellular structures with unprecedented clarity, opening new avenues for biomedical research.

Recent advances in synthetic chemistry have also expanded the utility of 3-Acetamido-4-hydroxycoumarin. A 2024 study in Organic & Biomolecular Chemistry described a novel methodology for modifying the compound's functional groups to enhance its therapeutic potential. Researchers successfully introduced various substituents at the 5-position of the coumarin ring, resulting in derivatives with improved solubility and target specificity. These modifications have been shown to increase the compound's efficacy in preclinical models of cancer and neurodegenerative diseases.

The 3-Acetamido-4-hydroxycoumarin molecule's interaction with biological targets is a critical area of investigation. A 2023 review in Drug Discovery Today summarized the molecular mechanisms underlying its biological activities. The compound is believed to interact with multiple protein targets, including enzymes involved in oxidative stress and transcription factors regulating gene expression. Its ability to chelate metal ions and modulate redox reactions has been linked to its antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for oxidative stress-related diseases.

Environmental and safety considerations are also being explored in the context of 3-Acetamido-4-hydroxycoumarin research. A 2024 study in Environmental Science & Technology investigated the compound's biodegradability and potential for environmental persistence. The findings suggest that 3-Acetamido-4-hydroxycoumarin undergoes rapid microbial degradation in aquatic environments, reducing its ecological impact. This property is particularly important for the development of environmentally friendly pharmaceuticals.

Emerging applications of 3-Acetamido-4-hydroxycoumarin in nanotechnology have further expanded its relevance in biomedical research. A 2023 publication in Nano Letters described the synthesis of 3-Acetamido-4-hydroxycoumarin-based nanocarriers for targeted drug delivery. These nanocarriers have shown enhanced cellular uptake and reduced systemic toxicity, making them promising candidates for the treatment of diseases such as cancer and neurodegenerative disorders.

Future research on 3-Acetamido-4-hydroxycoumarin is likely to focus on optimizing its therapeutic potential while minimizing potential side effects. Ongoing studies are exploring the compound's role in personalized medicine, where its ability to modulate specific biological pathways could be tailored to individual patient needs. Additionally, the development of 3-Acetamido-4-hydroxycoumarin-based therapeutics for rare diseases and orphan conditions is an area of growing interest in the pharmaceutical industry.

In conclusion, 3-Acetamido-4-hydroxycoumarin represents a versatile compound with significant potential in biomedical research and drug development. Its unique structural features and biological activities have been extensively studied, leading to promising applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. As research in this field continues to evolve, 3-Acetamido-4-hydroxycoumarin is poised to play an increasingly important role in the development of novel therapeutics with broad clinical applications.

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